Cas no 26829-83-4 (1,3-Dimethyl-4-fluoro-2-iodobenzene)
1,3-Dimethyl-4-fluoro-2-iodobenzene Chemical and Physical Properties
Names and Identifiers
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- 1,3-Dimethyl-4-fluoro-2-iodobenzene
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- Inchi: 1S/C8H8FI/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,1-2H3
- InChI Key: MQUQXPZOXYGPHJ-UHFFFAOYSA-N
- SMILES: IC1C(C)=CC=C(C=1C)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 116
- XLogP3: 3.4
- Topological Polar Surface Area: 0
1,3-Dimethyl-4-fluoro-2-iodobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010007701-250mg |
1,3-Dimethyl-4-fluoro-2-iodobenzene |
26829-83-4 | 97% | 250mg |
$504.00 | 2023-09-02 | |
| Alichem | A010007701-500mg |
1,3-Dimethyl-4-fluoro-2-iodobenzene |
26829-83-4 | 97% | 500mg |
$815.00 | 2023-09-02 | |
| Alichem | A010007701-1g |
1,3-Dimethyl-4-fluoro-2-iodobenzene |
26829-83-4 | 97% | 1g |
$1579.40 | 2023-09-02 |
1,3-Dimethyl-4-fluoro-2-iodobenzene Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on 1,3-Dimethyl-4-fluoro-2-iodobenzene
1,3-Dimethyl-4-fluoro-2-iodobenzene: A Comprehensive Overview
The compound 1,3-Dimethyl-4-fluoro-2-iodobenzene (CAS No. 26829-83-4) is a highly specialized aromatic compound with a unique combination of substituents that make it a valuable molecule in various fields of chemistry. This compound belongs to the family of halobenzenes, where the benzene ring is substituted with methyl, fluoro, and iodo groups at specific positions. The presence of these substituents imparts distinct chemical and physical properties to the molecule, making it a subject of interest in both academic and industrial research.
1,3-Dimethyl-4-fluoro-2-iodobenzene is characterized by its rigid aromatic structure, which provides stability and facilitates various chemical reactions. The methyl groups at positions 1 and 3 contribute to the molecule's hydrophobicity, while the fluoro group at position 4 introduces electron-withdrawing effects. The iodo group at position 2 plays a crucial role in determining the compound's reactivity and selectivity in synthetic transformations. This combination of substituents makes 1,3-Dimethyl-4-fluoro-2-iodobenzene a versatile building block in organic synthesis.
Recent studies have highlighted the potential of 1,3-Dimethyl-4-fluoro-2-iodobenzene as an intermediate in the synthesis of bioactive compounds. Researchers have explored its use in constructing complex molecular frameworks with applications in drug discovery. For instance, the compound has been employed as a precursor in the synthesis of novel kinase inhibitors and other therapeutic agents. Its ability to undergo nucleophilic aromatic substitution reactions has been particularly valuable in these applications.
In addition to its role in drug discovery, 1,3-Dimethyl-4-fluoro-2-iodobenzene has found applications in materials science. The compound's unique electronic properties make it a candidate for use in organic electronics, such as semiconducting materials and optoelectronic devices. Recent advancements in this area have demonstrated its potential as a component in organic field-effect transistors (OFETs), where its electron-deficient aromatic system contributes to charge transport properties.
The synthesis of 1,3-Dimethyl-4-fluoro-2-iodobenzene typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the iodination of a pre-substituted benzene derivative using electrophilic iodination methods. The presence of directing groups plays a critical role in ensuring regioselectivity during these reactions. Researchers have also explored alternative synthetic routes, such as coupling reactions and metal-mediated transformations, to improve the efficiency and scalability of the synthesis.
From an environmental perspective, understanding the fate and behavior of 1,3-Dimethyl-4-fluoro-2-i
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